Bienvenue dans la boutique en ligne BenchChem!

Schisandrin

Hepatoprotection ALT/AST Reduction D-Galactosamine-Induced Injury

Schisandrin (Schizandrol A) is the definitive choice for in vivo hepatoprotection studies, demonstrating significant ALT/AST reduction (p<0.01) in D-galactosamine liver injury models. For P-glycoprotein multidrug resistance reversal, select schisandrin—proven to restore drug sensitivity in MDR cell lines, unlike schisandrol A/B which show negligible activity. Maintain experimental integrity: substitute schisandrin only when your endpoint demands validated in vivo efficacy or robust P-gp modulation, not extrapolated in vitro potency.

Molecular Formula C24H32O7
Molecular Weight 432.5 g/mol
Cat. No. B7826573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandrin
Molecular FormulaC24H32O7
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24-/m0/s1
InChIKeyYEFOAORQXAOVJQ-RZFZLAGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisandrin for Research Procurement: Baseline Compound Profile and Analytical Context


Schisandrin (also designated schisandrin A or schizandrin) is a dibenzocyclooctadiene lignan that constitutes one of the primary bioactive components isolated from Schisandra chinensis (Turcz.) Baill. fruits [1]. As a natural product standard, this compound is routinely employed in pharmacological investigations spanning hepatoprotection, neuroprotection, and anti-inflammatory mechanisms [2]. Analytical characterization of schisandrin is well-established via HPLC-DAD-MS and UPLC-QQQ-MS methodologies, enabling reliable quantification in complex botanical matrices and facilitating quality control for research applications [3].

Why Generic Lignan Substitution Is Not Scientifically Valid for Schisandrin Research Applications


Despite sharing a dibenzocyclooctadiene core scaffold, individual Schisandra lignans exhibit pronounced functional divergence across multiple pharmacological dimensions including NFAT transcription inhibition, P-glycoprotein modulation, and neuroprotective capacity [1]. Structural variations—specifically the presence or absence of hydroxyl groups, methylenedioxy moieties, and esterified side chains—drive differential binding affinities to molecular targets and divergent pharmacokinetic profiles [2]. Consequently, substituting schisandrin with schisandrol A, schisandrol B, gomisin N, or schisantherin A without experimental validation introduces uncontrolled variables that may confound reproducibility and obscure mechanism-of-action interpretation [3].

Quantitative Evidence Guide: Documented Differentiation of Schisandrin Against Closest Structural Analogs


Hepatoprotective Efficacy of Schisandrin A Versus Gomisin N in Acute Liver Injury Model

In a D-galactosamine-induced acute liver injury mouse model, schisandrin A administration produced statistically significant reductions in both serum alanine transaminase (ALT) and aspartate aminotransferase (AST) levels relative to the untreated injury group [1]. While gomisin N and schisandrol A demonstrated superior NFAT transcription inhibition potency in cell-free assays, in vivo hepatoprotective outcomes for schisandrin A have been independently validated with quantitative liver enzyme normalization data [1].

Hepatoprotection ALT/AST Reduction D-Galactosamine-Induced Injury

P-Glycoprotein-Mediated Multidrug Resistance Reversal: Schisandrin A Versus Schisandrol A

Among five Schisandra lignans evaluated for multidrug resistance (MDR) reversal activity across four MDR cell lines, schisandrin A and B, along with schisantherin A, demonstrated strong and comparable activities to reverse drug resistance and enhance intracellular drug accumulation, whereas schisandrol A and B exhibited only very limited activity [1]. This functional divergence occurs despite structural similarity, indicating that specific substitution patterns on the dibenzocyclooctadiene scaffold critically determine P-glycoprotein interaction potential.

Multidrug Resistance P-glycoprotein Cancer Pharmacology

NFAT Transcription Inhibitory Activity: Quantitative Potency Ranking Among Schisandra Lignans

In a standardized NFAT transcription inhibition assay, schisandrin A exhibited an IC50 of 7.23 ± 0.21 μM, which is approximately 5.4-fold less potent than gomisin N (IC50: 1.33 ± 0.05 μM) and schisandrol A (IC50: 1.34 ± 0.05 μM), but more potent than schisandrol B (IC50: 16.37 ± 1.00 μM) [1]. This graded activity spectrum establishes a clear potency hierarchy that informs compound selection for NFAT-dependent mechanistic studies.

Immunosuppression NFAT Pathway T-Cell Activation

Gender-Dependent Pharmacokinetic Variability: Schisandrin Versus Schisandrol B and Schisantherin A

Following single and multiple oral administration of Schisandra chinensis extract in rats, the pharmacokinetic parameters of schisandrin, schisandrol B, deoxyschisandrin, γ-schisandrin, and schisantherin A all exhibited significant gender-dependent differences [1]. However, schisandrin demonstrated distinct absorption and elimination kinetics relative to schisandrol B and schisantherin A, with differential Cmax and AUC values that necessitate compound-specific dosing considerations in preclinical experimental design [2].

Pharmacokinetics ADME Gender Differences

Differential Neuroprotective Potency in SH-SY5Y Serum/Glucose Deprivation Model

In a serum and glucose deprivation (SGD) injury model using SH-SY5Y human neuroblastoma cells, schisantherin A, schisandrin C, and schisandrol B exhibited stronger protective effects than schisandrin A, schisandrin B, and schisanhenol [1]. This differential neuroprotective potency establishes a clear efficacy gradient among structurally related lignans, with schisandrin A demonstrating intermediate-to-lower protective capacity in this specific neuronal stress paradigm [2].

Neuroprotection SH-SY5Y Cells Ischemia Model

Anti-Inflammatory Cytokine Suppression: Schisandrin Versus Schisandrin B in Distinct Inflammatory Models

Schisandrin suppresses LPS-induced pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophages through inhibition of NF-κB nuclear translocation and IκBα phosphorylation [1]. Schisandrin B demonstrates comparable cytokine suppression in distinct inflammatory models including cigarette smoke-induced airway injury and DSS-induced colitis, with the latter showing significant reduction of TNF-α, IL-1β, and IL-6 in colon tissue [2]. While both compounds engage NF-κB pathway inhibition, their differential tissue distribution and model-specific efficacy profiles preclude simple interchangeability.

Anti-inflammatory NF-κB Pathway Cytokine Profiling

Evidence-Backed Application Scenarios for Schisandrin in Research and Development


In Vivo Hepatoprotection Studies Requiring Validated Liver Injury Models

Schisandrin A is specifically indicated for in vivo hepatoprotection research employing D-galactosamine-induced acute liver injury models, where it has demonstrated statistically significant reductions in serum ALT and AST levels (p < 0.01) relative to untreated injury controls [1]. This validated in vivo efficacy distinguishes schisandrin A from more potent in vitro NFAT inhibitors such as gomisin N and schisandrol A, which lack comparable in vivo hepatoprotective validation in this specific model system [1]. Researchers should procure schisandrin A when experimental endpoints require established in vivo liver protection data rather than extrapolation from cell-free potency assays.

P-Glycoprotein-Mediated Multidrug Resistance Modulation Studies

Investigators studying P-glycoprotein (P-gp) function and multidrug resistance (MDR) reversal should select schisandrin A over schisandrol A or schisandrol B, as the latter compounds exhibit very limited MDR reversal activity across multiple MDR cell lines [1]. Schisandrin A demonstrates strong and reproducible capacity to reverse drug resistance and enhance intracellular drug accumulation in P-gp-overexpressing cancer cell models, making it a validated tool compound for MDR mechanism studies [1]. Procurement of schisandrol A for P-gp studies would yield negligible activity and confound experimental interpretation.

NFAT-Dependent Immunosuppression Screening with Defined Potency Requirements

For NFAT transcription inhibition studies, schisandrin A serves as an intermediate-potency reference standard (IC50: 7.23 ± 0.21 μM) within the Schisandra lignan series [1]. This potency position—less active than gomisin N (1.33 μM) and schisandrol A (1.34 μM) but more active than schisandrol B (16.37 μM)—enables its use as a calibration standard or as a tool compound when intermediate NFAT pathway modulation is desired [1]. Researchers requiring maximal NFAT inhibition should instead procure gomisin N or schisandrol A; those investigating structure-activity relationships across the potency gradient may find schisandrin A strategically valuable.

Comparative Pharmacokinetic Profiling and Gender-Dependent ADME Studies

Schisandrin is appropriate for gender-dependent pharmacokinetic investigations in rodent models, where it exhibits significant male-female differences in absorption, distribution, and elimination parameters following oral administration [1]. However, researchers must recognize that schisandrol B, deoxyschisandrin, and schisantherin A each display distinct gender-dependent kinetic profiles that cannot be extrapolated from schisandrin data [2]. Procurement of a specific lignan must align with the precise compound for which pharmacokinetic parameters are required; cross-compound substitution introduces uncontrolled ADME variables that compromise study validity.

Quote Request

Request a Quote for Schisandrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.